N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a benzothiazole-derived compound featuring a 4-ethyl-substituted benzothiazole core, a morpholinoethyl amine moiety, and a 3-phenylpropanamide backbone, with a hydrochloride counterion. The benzothiazole scaffold is known for its pharmacological relevance, particularly in anticancer and kinase inhibition research .
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S.ClH/c1-2-20-9-6-10-21-23(20)25-24(30-21)27(14-13-26-15-17-29-18-16-26)22(28)12-11-19-7-4-3-5-8-19;/h3-10H,2,11-18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMLEXDSFVFIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[d]thiazole moiety : A heterocyclic ring known for its biological activity.
- Morpholinoethyl group : Enhances solubility and bioavailability.
- Propanamide functional group : Contributes to the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2OS.HCl |
| Molecular Weight | 396.98 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various microbial strains.
Case Study: Antifungal Activity
In a study assessing antifungal activity, compounds structurally similar to this compound demonstrated promising results against Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal agents like ketoconazole, indicating potential as a therapeutic agent against fungal infections .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Ergosterol Synthesis : Similar compounds have been shown to inhibit the enzyme CYP51, crucial for ergosterol biosynthesis in fungi. This leads to compromised cell membrane integrity and ultimately cell death .
- Binding Affinity Studies : Molecular docking studies revealed that the compound interacts with key residues in the active site of target enzymes, enhancing its biological activity through stable ligand-enzyme complexes .
Table 2: Biological Activity Overview
| Activity Type | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 1.23 | |
| Antifungal | Candida parapsilosis | Comparable to ketoconazole |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of benzothiazole derivatives indicates that modifications at specific positions can significantly influence their biological activity. For instance, the presence of electronegative groups at the para position enhances antifungal activity due to increased electron density, which facilitates better interaction with the target enzyme .
Table 3: SAR Insights
| Compound Name | Structural Feature | Activity Type |
|---|---|---|
| N-(5-methylbenzothiazol-2-yl)-N-(morpholino)acetamide | Methyl group enhances activity | Anticancer |
| 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine | Strong electronegativity improves binding | Antifungal |
Comparison with Similar Compounds
Benzothiazole Derivatives with Sulfonyl Substituents
A closely related compound, N-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride (), shares the benzothiazole core and morpholinoethyl group but replaces the 3-phenylpropanamide with a 3-(4-methylphenylsulfonyl)propanamide. Key differences include:
- Solubility : Sulfonyl groups enhance polarity, which may improve aqueous solubility but reduce membrane permeability relative to the phenylpropanamide derivative.
Propanamide Derivatives with Hydroxamic Acid Moieties
Compounds such as N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide () feature hydroxamic acid groups, which are absent in the target compound. Key distinctions:
- Metal Chelation : Hydroxamic acids bind metal ions (e.g., Zn²⁺ in histone deacetylases), enabling epigenetic modulation, whereas the target compound’s amide group lacks this capability .
- Bioavailability: The morpholinoethyl group in the target compound may improve solubility and absorption compared to hydroxamic acids, which are highly polar and may suffer from poor membrane penetration .
Heterocyclic Variations: Triazole and Thiazolidinone Derivatives
- Triazole Derivatives (): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thioles incorporate triazole rings, which enable hydrogen bonding and metabolic stability. Fluorine substituents further enhance stability and lipophilicity.
- Thiazolidinone Derivatives (): Compounds such as (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide contain thiazolidinone moieties, which are associated with antidiabetic and antimicrobial activities. The benzothiazole-based target compound is more likely to engage in kinase or protease inhibition .
Physicochemical and Pharmacological Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
